Home > Products > Screening Compounds P142259 > 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine -

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Catalog Number: EVT-15207925
CAS Number:
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its structure features a bromine atom and an amino group, which contribute to its biological activity and potential applications in medicinal chemistry. This compound is recognized for its significance in various scientific studies, particularly in relation to its synthesis and biological properties.

Source and Classification

The compound can be classified under the category of nitrogen-containing heterocycles, with a specific focus on imidazo derivatives. It is often synthesized for research purposes due to its unique structural characteristics and potential pharmacological effects. The molecular formula of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is C8H8BrN3C_8H_8BrN_3, indicating it contains eight carbon atoms, eight hydrogen atoms, one bromine atom, and three nitrogen atoms .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-amino-6-bromopyridine with formaldehyde and methylamine under acidic conditions. This method typically requires careful control of temperature and pH to yield the desired product effectively.

Another method reported involves the use of α-bromoketones in a condensation reaction with 2-aminopyridines, which has been shown to produce various substituted imidazo compounds . This approach highlights the versatility of synthetic pathways available for creating imidazo derivatives.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine can be visualized as follows:

  • Molecular Formula: C8H8BrN3C_8H_8BrN_3
  • Molecular Weight: Approximately 226.07 g/mol
  • InChI Key: UETPUFWPKIBKET-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC2=NC(=CN2C=C1Br)N

The structure consists of a fused imidazole ring system with a methyl group at the 7-position and an amino group at the 2-position, contributing to its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine participates in various chemical reactions typical of imidazo compounds. Notably, it can undergo electrophilic aromatic substitution due to the presence of electron-donating groups (such as the amino group) that activate the aromatic ring.

Additionally, this compound can react with electrophiles or nucleophiles in synthetic organic chemistry applications. For instance, it may be employed in coupling reactions or as a precursor for further functionalization to create more complex molecules suitable for pharmaceutical development .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine often involves interaction with biological macromolecules such as proteins or nucleic acids. The presence of nitrogen atoms allows for hydrogen bonding and coordination with metal ions or active site residues in enzymes.

Research indicates that imidazo derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism can vary depending on the target; for example, some derivatives may inhibit specific enzyme pathways critical for cell proliferation or survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine include:

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents; solubility in water is limited.
  • Melting Point: Specific melting point data may vary; typically requires empirical determination.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites within its structure.

These properties make it suitable for various applications in synthetic organic chemistry and medicinal research .

Applications

Scientific Uses

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:

  1. Medicinal Chemistry: Used as a scaffold for developing new drugs targeting various diseases.
  2. Biological Studies: Investigated for its potential antimicrobial and anticancer activities.
  3. Synthetic Organic Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds.
Introduction to Imidazo[1,2-a]pyridine Derivatives

Structural and Functional Significance of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold represents a privileged nitrogen-bridged bicyclic heterocycle in drug discovery, characterized by a fused five-membered imidazole ring condensed with a six-membered pyridine ring. This architecture confers remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [4]. The scaffold’s significance is exemplified by FDA-approved therapeutics such as the anxiolytic alpidem, the sedative zolpidem, and the gastroprotective agent zolimidine [4] [8]. These drugs leverage the scaffold’s ability to mimic purine bases, facilitating binding to nucleotide-binding sites in enzymes and receptors.

Recent drug discovery campaigns have exploited this scaffold for designing targeted covalent inhibitors (TCIs) in oncology. For instance, Song et al. developed novel imidazo[1,2-a]pyridine-based KRAS G12C inhibitors, where the scaffold served as a rigid backbone to position acrylamide warheads for covalent modification of the mutant cysteine residue . Similarly, imidazo[1,2-a]pyridines functioned as potent CLK1 inhibitors (e.g., compound 9e, IC₅₀ = 4 nM) by forming critical hydrogen bonds with kinase hinge residues (Leu244) and π-π interactions with Phe241, modulating alternative splicing in cancer cells [6]. The scaffold’s synthetic tractability further enables rapid generation of structurally diverse libraries via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction [7].

Table 1: Representative Biologically Active Imidazo[1,2-a]pyridine Derivatives

CompoundStructureBiological TargetActivity/IC₅₀Reference
ZolpidemImidazo[1,2-a]pyridine with dimethylamide and methylphenyl substituentsGABAₐ receptorSedative (FDA-approved) [4]
Telacebec (Q203)7-methyl-2-alkylimidazo[1,2-a]pyridine-3-carboxamideCytochrome bcc complex (Mtb)MIC = 0.003 μM (Phase II trial) [8]
E2423,6-Disubstituted imidazo[1,2-a]pyridineCLK1 kinaseIC₅₀ = 296 nM [6]
I-11Covalent imidazo[1,2-a]pyridine derivativeKRAS G12C mutantAnticancer (NCI-H358 cells)
12 (GBB derivative)3-Amino-2-nitroimidazo[1,2-a]pyridineColon cancer (HT-29)IC₅₀ = 4.15 ± 2.93 μM [7]

Role of Halogenation and Amino Substitution in Modulating Bioactivity

Halogenation, particularly bromination, is a strategic modification enhancing the bioactivity and binding specificity of imidazo[1,2-a]pyridines. Bromine serves dual roles: (1) as a steric and electronic modulator of ring electronics, and (2) as a handle for late-stage derivatization via cross-coupling reactions [2] [5]. The bromine atom at C-6 in 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (PubChem CID: 83526331) increases molecular polarizability and influences electron distribution across the fused ring system, potentially enhancing interactions with hydrophobic enzyme pockets [2]. This is evident in antitubercular agents like telacebec, where halogenation boosts potency against Mycobacterium tuberculosis by optimizing interactions with the QcrB subunit of the cytochrome bcc complex [8].

The 3-amino group introduces hydrogen-bonding capabilities critical for target engagement. In anticancer derivatives, this moiety forms essential hydrogen bonds with kinase hinge regions or DNA residues. For example, GBB-synthesized 3-aminoimidazo[1,2-a]pyridines exhibited micromolar cytotoxicity against HT-29 and B16F10 cancer cells, with the amino group enabling interactions with catalytic lysine residues or phosphate backbones [7]. Molecular electrostatic potential (MEP) analyses reveal that the 3-amino group creates localized regions of positive potential, facilitating interactions with negatively charged enzyme surfaces [7]. When combined, the 6-bromo and 3-amino groups create synergistic electronic effects: the bromine withdraws electron density, enhancing the amino group’s nucleophilicity for protonation or hydrogen bonding, while the methyl group at C-7 contributes steric stabilization and lipophilicity [2] [7].

Table 2: Impact of Bromo and Amino Substitutions on Bioactivity

Compound Structural FeaturesTarget/Biological ActivityKey Effects of SubstitutionsReference
6-Bromo-3-aminoimidazo[1,2-a]pyridineAnticancer (Cytotoxicity screening)Bromo: Enhances hydrophobic pocket binding; Amino: Enables H-bonding to kinase hinge [7]
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidineKinase inhibition/FLT3 interactionBromo: Serves as coupling site; CF₃: Boosts membrane permeability [5]
3-Amino-6,7-dibromoimidazo[1,2-a]pyridineCovalent KRAS G12C inhibitorsBromo: Positions warhead for cysteine attack; Amino: Stabilizes binding via salt bridges
Telacebec (7-methyl-2-alkyl-6-bromo analogue)Mycobacterial cytochrome bccBromo: Optimizes interactions with QcrB; Methyl: Enhances metabolic stability [8]

Historical Context and Recent Advances in Imidazo[1,2-a]pyridine-Based Drug Discovery

The therapeutic exploration of imidazo[1,2-a]pyridines began in the 1980s with the development of zolpidem and alpidem, which targeted CNS receptors [4]. Early synthetic routes relied on linear approaches with limited substituent diversity. The advent of multicomponent reactions (MCRs), particularly the GBB reaction in the late 1990s, revolutionized access to 2,3-disubstituted variants, enabling combinatorial synthesis of libraries with variations at critical positions [7]. This methodological leap facilitated systematic SAR studies, revealing the core’s capacity for kinase inhibition, antimicrobial activity, and anticancer effects [4] [6].

Recent innovations focus on targeted covalent inhibitors and energy metabolism disruptors. Song et al. (2024) leveraged scaffold hopping to design imidazo[1,2-a]pyridine-based covalent inhibitors of the oncogenic KRAS G12C mutant. Compound I-11 emerged as a lead, demonstrating potent activity against NCI-H358 lung cancer cells via irreversible binding to the mutant cysteine, validated through cellular assays and molecular docking . Concurrently, derivatives like 9e (CLK1 inhibitor, IC₅₀ = 4 nM) were shown to induce autophagy in SKOV-3 ovarian cancer cells by disrupting serine/arginine-rich protein phosphorylation, a mechanism confirmed via Western blotting and immunofluorescence [6].

In infectious disease research, Moraski et al. optimized 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides achieving nanomolar potency against drug-resistant tuberculosis strains. These compounds inhibit oxidative phosphorylation by targeting QcrB, illustrating the scaffold’s versatility beyond oncology [8]. Modern synthetic advancements, such as NaIO₄/TBHP-promoted (3+2) cycloadditions, now enable efficient C-3 functionalization under mild conditions, further expanding the accessible chemical space .

Table 3: Key Milestones in Imidazo[1,2-a]pyridine Drug Discovery

Time PeriodKey DevelopmentsRepresentative AgentsImpact
1980s–1990sFirst-generation CNS agentsZolpidem, AlpidemEstablished scaffold bioavailability and target versatility
2000–2010MCR-based diversificationGBB-derived librariesEnabled high-throughput SAR for kinase and antimicrobial targets
2017–2024Targeted covalent inhibitorsKRAS G12C inhibitor I-11Demonstrated efficacy against "undruggable" oncogenes
2020–2025Metabolic pathway disruptorsTelacebec (Q203), CLK1 inhibitor 9eExpanded applications to infectious diseases and autophagy modulation

Properties

Product Name

3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridin-3-amine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,10H2,1H3

InChI Key

AKYGSSUWKYQVAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.